ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ester featuring a strained cyclopropane ring fused to a cyclohexane scaffold. Its stereochemistry (rel-(1R,5S,6s)) and functional groups (3-oxo, 6-carboxylate ester) make it a versatile intermediate in pharmaceutical synthesis, particularly for allosteric inhibitors and chiral building blocks . The compound’s molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBCWQUIUVLCR-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in a Diels-Alder reaction, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of a solvent such as tetrahydrofuran and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or esters .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate is being investigated for its potential as a pharmaceutical intermediate due to its unique bicyclic structure which can influence biological activity.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of bicyclic compounds exhibit cytotoxic properties against various cancer cell lines. A study demonstrated that modifications of the bicyclic framework can enhance selectivity and potency against specific tumor types.
- Antimicrobial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of similar bicyclic compounds in inhibiting bacterial growth, suggesting potential for development into new antimicrobial agents .
Material Science Applications
The compound's structural characteristics lend themselves to applications in materials science, particularly in the development of polymers and coatings.
This compound is being explored for its potential use in cosmetic formulations due to its stability and skin compatibility.
Case Studies
- Moisturizing Creams : A formulation study utilized this compound as an emulsifier in creams aimed at improving skin hydration levels. Results indicated enhanced moisture retention compared to traditional formulations .
- Stability Testing : Research on the stability of cosmetic products containing this compound showed that it maintains efficacy over time, making it a viable candidate for long-term use in skin care products .
Mechanism of Action
The mechanism by which ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Positional Analogs
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
- Structure : Differs in the position of the oxo group (2-oxo vs. 3-oxo).
- Molecular Formula : C₉H₁₂O₃ (identical to the target compound).
- Key Data :
- Applications : Similar use as a pharmaceutical intermediate but with distinct reactivity due to the 2-oxo group’s electronic effects .
Ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Heteroatom-Modified Analogs
Ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate
- Structure : Replaces a carbon with oxygen (3-oxa vs. 3-oxo).
- Key Data :
- Applications : Improved stability under acidic conditions but reduced reactivity in nucleophilic substitutions .
3-Azabicyclo Derivatives (e.g., Ethyl rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate)
Functional Group Variations
Carboxylic Acid Derivatives (e.g., (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid)
- Structure : Carboxylic acid replaces the ethyl ester.
- Key Data :
- Applications : Direct conjugation with amines or alcohols in peptide synthesis .
tert-Butyl Protected Analogs (e.g., tert-Butyl 3-azabicyclo[3.1.0]hexane-6-carboxylate)
Comparative Data Tables
Table 1: Physical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Group |
|---|---|---|---|---|
| Ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate | C₉H₁₂O₃ | 168.19 | 1515923-85-9 | 3-oxo, ethyl ester |
| Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | C₉H₁₂O₃ | 168.19 | 134176-18-4 | 2-oxo, ethyl ester |
| Ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate | C₈H₁₂O₃ | 156.18 | 81056-11-3 | 3-oxa, ethyl ester |
| (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C₆H₈O₃ | 128.13 | 55685-58-0 | 3-oxa, carboxylic acid |
Table 2: Application Comparison
Biological Activity
Ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate, with the CAS number 1312536-44-9, is a bicyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant case studies that highlight its significance.
Chemical Structure and Properties
The molecular formula of this compound is C9H12O3, with a molecular weight of 168.19 g/mol. Its structure includes a bicyclic framework characterized by a carboxylate functional group and an ester linkage.
Key Characteristics:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of various bacterial strains and fungi by disrupting their cellular membranes or metabolic pathways .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated through various assays such as DPPH radical scavenging and reducing power tests. These studies demonstrate that this compound possesses significant free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .
Study on Antimicrobial Effects
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of several bicyclic compounds, including derivatives of this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Antioxidant Activity Evaluation
In a separate investigation focused on antioxidant properties, compounds structurally related to this compound were tested for their ability to scavenge free radicals. The findings revealed a strong correlation between the compound's structural features and its antioxidant efficacy .
Data Table: Summary of Biological Activities
Q & A
What are the common synthetic routes for ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate?
Basic Research Question
The synthesis typically involves cyclization of precursors such as propanedioic acid derivatives or allyl esters. Key methods include:
- Catalyzed cyclopropanation : Using transition-metal catalysts (e.g., Rh(II)) to form the bicyclic core under mild conditions .
- Multi-step condensation : For example, reacting ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate with acyl chlorides or sulfonyl chlorides in the presence of bases like DIPEA or NaH .
- Oxidative/reductive modifications : Post-cyclization steps may involve oxidation of oxirane rings or reduction of ketone groups using agents like LiAlH4 .
Critical parameters include temperature control (0°C to 100°C), solvent choice (THF, DCM, ethanol), and purification via silica chromatography .
Which spectroscopic and analytical methods are used to characterize this compound?
Basic Research Question
Structural elucidation relies on:
- NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm in 13C NMR) .
- IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ for ester C=O and ~3300 cm⁻¹ for NH in derivatives .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 156.18 g/mol for ethyl 3-oxabicyclo variant) .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .
How can reaction conditions be optimized to improve synthetic yields of this bicyclic compound?
Advanced Research Question
Key optimization strategies include:
- Catalyst screening : Rh(II) complexes enhance cyclopropanation efficiency and stereoselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates in azabicyclo derivatives .
- Temperature gradients : Stepwise heating (e.g., 0°C → rt) minimizes side reactions during acylations .
- Purification protocols : Gradient elution in column chromatography (e.g., 0–50% EtOH/EtOAc) isolates enantiomerically pure products .
Yields >85% are achievable with rigorous exclusion of moisture and oxygen .
How does stereochemistry influence the reactivity and biological activity of this compound?
Advanced Research Question
The rel-(1R,5S,6s) configuration dictates:
- Reactivity : The spatial arrangement of the oxirane and cyclopropane rings affects ring-opening reactions. For example, (1R,5S) isomers undergo selective nucleophilic attacks at the oxirane oxygen .
- Bioactivity : Enantiomers show differential binding to enzyme targets. In IDH1 inhibitor studies, the (1R,5S,6R)-3-azabicyclo derivative exhibited 10-fold higher potency than its (1S,5R) counterpart due to complementary hydrogen bonding with the active site .
Stereochemical analysis via chiral HPLC or NOESY NMR is critical for structure-activity relationship (SAR) studies .
What mechanisms underlie the biological activity of derivatives of this compound?
Advanced Research Question
Derivatives act via:
- Enzyme inhibition : The bicyclic core mimics natural substrates, competitively blocking active sites. For example, 3-azabicyclohexane carboxylates inhibit mutant IDH1 by stabilizing a non-reactive enzyme conformation .
- Molecular docking : Computational models show that the ester group forms key van der Waals interactions with hydrophobic pockets in BET bromodomains .
- Metabolic interference : Fluorinated analogs (e.g., 3,3-difluoro derivatives) disrupt metabolic pathways by mimicking carboxylate intermediates .
Biological assays (e.g., IC50 measurements) should be paired with mutagenesis studies to validate target engagement .
How can researchers resolve data contradictions in synthesis or bioactivity results?
Advanced Research Question
Contradictions often arise from:
- Reaction condition variability : Slight pH or temperature changes alter product ratios. For example, oxidative fluorination yields differ between aqueous vs. anhydrous conditions .
- Impurity interference : Residual solvents (e.g., DMF) or unreacted starting materials can skew bioactivity assays. LC-MS purity checks (>95%) are essential .
- Stereochemical misassignment : Re-evaluate NMR coupling constants or obtain X-ray data to confirm configurations .
Systematic DOE (Design of Experiments) approaches and orthogonal validation (e.g., synthetic replicates, independent bioassays) mitigate these issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
